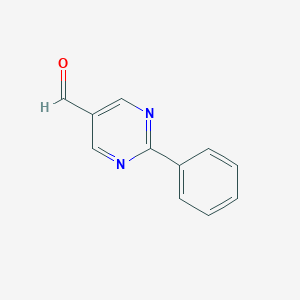












|
REACTION_CXSMILES
|
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.Br[C:21]1[CH:22]=[N:23][C:24]([C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)=[N:25][CH:26]=1.C([Sn](CCCC)(CCCC)[C:38]([O:40]CC)=C)CCC.Cl.C(=O)(O)[O-].[Na+]>O1CCOCC1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[C:27]1([C:24]2[N:23]=[CH:22][C:21]([CH:38]=[O:40])=[CH:26][N:25]=2)[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1 |f:4.5,7.8.9|
|


|
Name
|
|
|
Quantity
|
335 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=NC(=NC1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
4.74 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Sn](C(=C)OCC)(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
19 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
63 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
215 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The dark reaction mixture
|
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled to room temperature
|
|
Type
|
ADDITION
|
|
Details
|
to this reaction mixture was added a solution
|
|
Type
|
TEMPERATURE
|
|
Details
|
heated at 75° C. overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
TEMPERATURE
|
|
Details
|
was subsequently cooled to room temperature
|
|
Type
|
EXTRACTION
|
|
Details
|
The organic material was extracted two times
|
|
Type
|
ADDITION
|
|
Details
|
with a mixture of ethyl acetate and hexanes
|
|
Type
|
WASH
|
|
Details
|
the combined organic phase was washed sequentially with water and brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried over anhydrous magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered through a well packed pad of magnesium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in dichloromethane (30 mL)
|
|
Type
|
ADDITION
|
|
Details
|
diluted with hexanes (30 mL)
|
|
Type
|
FILTRATION
|
|
Details
|
The resulting precipitate was filtered
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C1=NC=C(C=N1)C=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 872 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 36.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |